2-(1-adamantyl)-5-methyl-2H-tetrazole
Description
2-(1-Adamantyl)-5-methyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted at the 2-position with a bulky adamantyl group and at the 5-position with a methyl group. The adamantyl moiety enhances lipophilicity and membrane permeability, while the tetrazole ring contributes polarity and metabolic stability . This compound is synthesized regioselectively via the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid, followed by structural confirmation using IR, NMR, high-resolution mass spectrometry, and X-ray crystallography . Its antiviral properties have been highlighted in recent studies, positioning it as a candidate for therapeutic development .
Properties
IUPAC Name |
2-(1-adamantyl)-5-methyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-8-13-15-16(14-8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGPKZFJIJYPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
Adamantyl-Containing Heterocycles
- 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles/thiadiazoles : These compounds, such as 2-(1-adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS: 909245-93-8), exhibit antimicrobial and anti-inflammatory activities. The oxadiazole/thiadiazole rings differ from tetrazole in electron distribution and hydrogen-bonding capacity, which may reduce metabolic stability compared to tetrazoles .
- 2-(1-Adamantyl)-1H-benzimidazoles: These derivatives demonstrate antiviral and antimicrobial activities.
Tetrazole Derivatives
- 2-Alkyl-5-aryl-2H-tetrazoles: Synthesized via coupling reactions in N-methylpyrrolidinone, these compounds (e.g., 2-alkyl-5-{4-[1-(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles) show antirhinoviral activity. The aryl substituents enhance π-π stacking interactions, whereas the adamantyl group in 2-(1-adamantyl)-5-methyl-2H-tetrazole offers steric bulk and lipophilicity .
Physicochemical Properties
Stability and Reactivity
Q & A
Q. Software Tools :
Advanced: How can researchers optimize reaction conditions to improve yields in tetrazole synthesis?
Methodological Answer:
- Catalyst Screening : Nano-TiCl₄·SiO₂ increases yield by 15–20% via Lewis acid activation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance azide-nitrile cyclization kinetics .
- Microwave vs. Conventional Heating : Microwave reduces reaction time from 24h to 2h with comparable yields (e.g., 85% vs. 78%) .
Q. Data Contradiction Note :
- Some studies report lower yields (<50%) in aqueous solvents due to hydrolysis; use anhydrous conditions for reproducibility .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Structural Variants :
Q. Example Conflict Resolution :
- Discrepancies in IC₅₀ values may arise from differing viral strains; validate against standardized references (e.g., WHO influenza strains) .
Advanced: What computational methods support the design of novel tetrazole derivatives?
Methodological Answer:
- DFT Calculations :
- Predict thermodynamic stability using CBS-4M level theory (e.g., adamantyl group stabilizes tetrazole ring by 8–10 kcal/mol) .
- Molecular Docking :
- Energetic Properties :
- EXPLO5 software calculates detonation velocity (e.g., 8,200 m/s for Cu(I) complexes) for materials science applications .
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
